

Thermochemical Profile of Di-tert-butyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Di-tert-butyl disulfide	
Cat. No.:	B089511	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl disulfide [(CH₃)₃CSSC(CH₃)₃], a sterically hindered organosulfur compound, finds applications in various chemical syntheses and industrial processes. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and for predicting its behavior in complex chemical environments. This technical guide provides a comprehensive overview of the available thermochemical data for **di-tert-butyl disulfide**, details on experimental methodologies, and visual representations of its key chemical transformations.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **di-tert-butyl disulfide** that have been experimentally determined and reported in the literature. These values are essential for thermodynamic calculations related to reactions involving this compound.

Table 1: Enthalpy of Formation (ΔfH°)

Phase	ΔfH° (kJ/mol)	Method	Reference
Gas	-200	Ionization	Hawari, Griller, et al., 1986[1][2][3]
Gas	-199.8 ± 2.3	Rotating-bomb calorimetry	Good, 1972[1][2][3]
Gas	-202.0 ± 2.3	Combustion calorimetry	Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][2][3]
Liquid	-253.0 ± 1.5	Rotating-bomb calorimetry	Good, 1972[1][3]
Liquid	-251.0 ± 1.8	Combustion calorimetry	Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3]

Table 2: Enthalpy of Combustion (ΔcH°)

Phase	ΔcH° (kJ/mol)	Method	Reference
Liquid	-6670.0 ± 1.3	Rotating-bomb calorimetry	Good, 1972[1][3]
Liquid	-6674.1 ± 1.6	Combustion calorimetry	Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3]

Table 3: Enthalpy of Vaporization ($\Delta vapH^{\circ}$)

ΔvapH° (kJ/mol)	Method
53. ± 2.	Not specified

Note: While several values for the enthalpy of vaporization are available, a representative value is presented here. Discrepancies in reported values may arise from different experimental techniques and conditions.

Table 4: Other Thermochemical Data

Property	Value	Units	Source
Standard Molar Entropy (S°)	No experimental data found.	J/mol·K	-
Heat Capacity (Cp,gas)	329.81 (at 298.15 K)	J/mol·K	Cheméo (Joback Method)[4][5]

It is important to note that the provided heat capacity is a calculated value and has not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data presented above are not fully available in the public domain and would require access to the original publications. However, the primary method cited for obtaining enthalpy of combustion and formation data is rotating-bomb calorimetry.

Rotating-Bomb Calorimetry

This technique is a specialized form of bomb calorimetry used for compounds containing elements like sulfur, which produce corrosive combustion products.

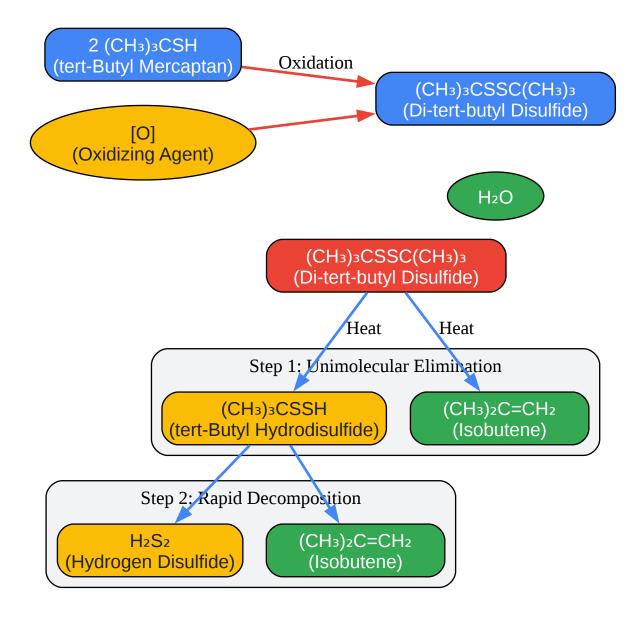
General Workflow:

Click to download full resolution via product page

Figure 1: Generalized workflow for rotating-bomb calorimetry.

Key aspects of the methodology include:

- Sample Preparation: A precisely weighed sample of di-tert-butyl disulfide is placed in a combustible container (e.g., a gelatin capsule).
- Calorimetry: The container is placed in a stainless steel bomb, which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited, and the bomb is rotated to ensure complete combustion and absorption of the acidic combustion products (e.g., sulfuric acid) into a solution placed in the bomb. The temperature change of the water is meticulously recorded.
- Data Analysis: The heat of combustion is calculated from the temperature rise and the heat
 capacity of the calorimeter system. Corrections are applied for the heat of combustion of the
 container and for any incomplete combustion or side reactions. The standard enthalpy of
 formation can then be derived from the standard enthalpy of combustion using Hess's law.


Chemical Transformations

While specific biological signaling pathways involving **di-tert-butyl disulfide** are not well-documented, its synthesis and thermal decomposition pathways are of significant chemical interest.

Synthesis of Di-tert-butyl Disulfide

One common laboratory and industrial synthesis method involves the oxidation of tert-butyl mercaptan.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Di-tert-butyl disulfide [webbook.nist.gov]
- 2. Di-tert-butyl disulfide [webbook.nist.gov]

- 3. Di-tert-butyl disulfide [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. Di-tert-butyl disulfide (CAS 110-06-5) Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Thermochemical Profile of Di-tert-butyl Disulfide: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b089511#thermochemical-data-for-di-tert-butyl-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com